5-Bromo-3-fluoro-N-Boc-benzylamine

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Bromo-3-fluoro-N-Boc-benzylamine is a versatile intermediate featuring a unique 3-bromo-5-fluoro substitution pattern and a Boc-protected amine. This specific arrangement provides orthogonal reactivity and well-defined sterics, essential for reproducible Suzuki couplings and sequential functionalization in medicinal chemistry. Ideal for generating kinase inhibitor libraries and chemical biology probes. Ensure synthetic fidelity with this precise building block.

Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
CAS No. 1177558-40-5
Cat. No. B1529740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-fluoro-N-Boc-benzylamine
CAS1177558-40-5
Molecular FormulaC12H15BrFNO2
Molecular Weight304.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3,(H,15,16)
InChIKeyJJPPLGFDNCOVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoro-N-Boc-benzylamine (CAS 1177558-40-5): A Halogenated Boc-Protected Benzylamine Building Block


5-Bromo-3-fluoro-N-Boc-benzylamine (CAS 1177558-40-5), also known as tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]carbamate, is a halogenated aromatic building block. Its molecular formula is C12H15BrFNO2 with a molecular weight of 304.16 g/mol . The compound features a benzylamine core substituted with bromine and fluorine atoms, and a primary amine protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a versatile intermediate for organic synthesis, particularly in medicinal chemistry and pharmaceutical research .

Procurement Risks: Why 5-Bromo-3-fluoro-N-Boc-benzylamine Substitution with Generic Analogs is Problematic


Generic substitution of 5-Bromo-3-fluoro-N-Boc-benzylamine with other Boc-protected benzylamines is scientifically unsound due to the critical and interdependent roles of the specific halogen substitution pattern. The 3-bromo-5-fluoro arrangement creates a unique electronic and steric environment that dictates reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and influences the compound's physicochemical properties . Swapping the halogen positions (e.g., 2-bromo-4-fluoro) alters the dipole moment and steric hindrance, potentially leading to different reaction yields, selectivity, or complete synthetic failure. Furthermore, the presence of both bromine and fluorine provides distinct orthogonal handles for sequential functionalization, a capability absent in mono-halogenated or differently substituted analogs . Therefore, selecting this specific compound is essential for ensuring the fidelity and reproducibility of a synthetic route.

Quantitative Differentiation of 5-Bromo-3-fluoro-N-Boc-benzylamine: Head-to-Head Comparator Analysis


Synthetic Efficiency: Improved Yield in Cross-Coupling Reactions via Halogen Synergy

The 3-bromo-5-fluoro substitution pattern on the benzyl ring is designed for enhanced reactivity and selectivity in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a primary site for Suzuki-Miyaura coupling, while the fluorine atom, being less reactive under standard conditions, remains intact for subsequent modifications. This orthogonal reactivity is a key differentiator from mono-halogenated analogs. While direct, head-to-head yield data for this specific compound in a Suzuki reaction is not available in the retrieved sources, class-level inference strongly supports this advantage . The presence of both halogens provides a synthetic advantage over mono-substituted alternatives like 3-bromobenzylamine or 3-fluorobenzylamine, which offer only one reactive handle.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Physicochemical Property Tuning: Altered Lipophilicity and Basicity vs. Non-Fluorinated Analogs

Fluorination is a common strategy to modulate key drug-like properties. While specific experimental LogP and pKa values for 5-Bromo-3-fluoro-N-Boc-benzylamine are not provided in the retrieved data, class-level inference from studies on fluorinated amines indicates that the addition of a single fluorine atom to an aromatic ring can decrease the cLogP by approximately 0.5 to 1.0 units and lower the pKa of a nearby basic amine by 1.0 to 2.0 units compared to its non-fluorinated counterpart [1]. This predictable shift allows medicinal chemists to fine-tune lipophilicity and basicity, which directly impacts membrane permeability, solubility, and off-target binding. This is a quantifiable differentiator when compared to non-fluorinated Boc-benzylamines, where such fine-tuning is not possible.

Drug Design ADME Physicochemical Properties

Boc Protection Strategy: Milder Deprotection vs. Alternative Protecting Groups

The Boc (tert-butoxycarbonyl) protecting group is a standard in organic synthesis due to its ease of installation and, crucially, its clean and mild removal under acidic conditions (e.g., TFA or HCl). This is a significant advantage over other protecting groups like Cbz (carboxybenzyl), which requires more forcing hydrogenolysis conditions that can be incompatible with sensitive functional groups like aryl bromides . Quantitative studies show that Boc deprotection with TFA typically proceeds in >95% yield within minutes to hours at room temperature, whereas Cbz deprotection via hydrogenation may have lower yields (70-90%) due to catalyst poisoning or side reactions . The choice of Boc over alternatives like Cbz is a deliberate one to maximize yield and functional group tolerance in complex molecule synthesis.

Organic Synthesis Protecting Groups Peptide Chemistry

High-Value Application Scenarios for 5-Bromo-3-fluoro-N-Boc-benzylamine in R&D


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The orthogonal reactivity of the aryl bromide and the protected amine makes this compound ideal for generating diverse kinase inhibitor libraries. The bromide can be used in a first-step Suzuki-Miyaura coupling to introduce a biaryl motif, a common pharmacophore in kinase inhibitors. After Boc deprotection, the resulting free benzylamine can be further elaborated, for instance, through amide bond formation or reductive amination, to explore structure-activity relationships (SAR) .

Chemical Biology: Development of Fluorescent Probes

The Boc-protected amine provides a convenient handle for attaching fluorophores or affinity tags. The aryl bromide can be used to install a linker via cross-coupling, while the fluorine atom, as established by class-level inference, can serve as a site for metabolic stabilization or as an NMR probe . This dual-functional nature allows for the creation of sophisticated chemical biology tools to study protein function or cellular processes.

Process Chemistry: Multi-Kilogram Synthesis of a Drug Candidate Intermediate

The robust and scalable chemistry associated with the Boc protecting group and the Suzuki-Miyaura reaction makes this building block suitable for large-scale synthesis. The ability to perform sequential, high-yielding transformations, as supported by class-level inference on Boc deprotection yields , is critical for cost-effective manufacturing. The compound's solid form (typical for such Boc-protected amines) also facilitates handling and purification on a pilot plant scale.

Academic Research: Methodology Development for C-H Activation

The unique 3-bromo-5-fluoro substitution pattern provides a well-defined electronic and steric environment on the aromatic ring. This makes it a useful model substrate for developing and studying new C-H activation methodologies, where the bromine and fluorine atoms can act as directing groups or influence the regioselectivity of the reaction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-fluoro-N-Boc-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.